

The Chloro-alkane Chronicle: A Technical Guide to Discovery and History

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Compound of Interest

Compound Name: 2,3-Dichlorohexane

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated alkanes, a class of organic compounds characterized by the substitution of one or more hydrogen atoms with chlorine, have a rich and complex history intertwined with significant advancements in chemistry, medicine, and agriculture. Their journey from laboratory curiosities to industrial staples and, in some cases, environmental concerns, offers valuable insights into the development of synthetic chemistry and the evolving understanding of chemical safety and environmental impact. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of key chlorinated alkanes, tailored for a scientific audience.

Discovery and Early Synthesis of Foundational Chlorinated Alkanes

The 19th century witnessed the first forays into the synthesis of simple chlorinated alkanes, laying the groundwork for a vast and diverse class of compounds.

Chloroform (Trichloromethane)

Chloroform (CHCl_3) was independently synthesized by several chemists in the early 1830s. Samuel Guthrie, an American physician, is credited with its discovery in 1831 while attempting to produce a cheaper version of "chloric ether."^[1] He generated chloroform through the

reaction of chlorinated lime with ethanol.[1] A common laboratory-scale synthesis is the haloform reaction, where a methyl ketone or a compound that can be oxidized to a methyl ketone reacts with a halogen in the presence of a base.[2][3][4]

Carbon Tetrachloride (Tetrachloromethane)

Henri Victor Regnault first synthesized carbon tetrachloride (CCl_4) in 1839 by the chlorination of chloroform.[5] A prevalent laboratory and industrial method for its production is the photochlorination of chloroform, where chloroform is treated with chlorine gas under ultraviolet (UV) light.[6][7]

The Era of Complex Chlorinated Alkanes: DDT and CFCs

The 20th century saw the development of more complex chlorinated alkanes with profound societal impacts.

Dichlorodiphenyltrichloroethane (DDT)

DDT was first synthesized in 1874 by Othmar Zeidler, but its insecticidal properties were not discovered until 1939 by Paul Hermann Müller.[8][9] This discovery was a watershed moment in the control of insect-borne diseases like malaria and typhus, earning Müller the Nobel Prize in Physiology or Medicine in 1948.[8] The synthesis of DDT involves the condensation reaction of chloral with chlorobenzene in the presence of a strong acid catalyst, typically sulfuric acid.[10][11]

Chlorofluorocarbons (CFCs)

Chlorofluorocarbons (CFCs) were first synthesized in the 1890s by the Belgian chemist Frédéric Swarts. Their commercial development in the 1930s by Thomas Midgley, Jr. at General Motors led to their widespread use as refrigerants, propellants, and solvents due to their low toxicity and flammability. A key synthetic route to CFCs is the Swarts reaction, which involves the exchange of chlorine atoms for fluorine atoms using a fluoride salt, often in the presence of an antimony catalyst.[12]

Chlorinated Paraffins: Industrial Workhorses

Chlorinated paraffins (CPs) are complex mixtures of polychlorinated n-alkanes produced on a large scale since the 1930s.[13] They are classified by their carbon chain length into short-chain (SCCPs, C10-C13), medium-chain (MCCPs, C14-C17), and long-chain (LCCPs, C>17) chlorinated paraffins.[11][14] Their primary applications are as plasticizers and flame retardants.[14] The industrial synthesis involves the direct chlorination of paraffin fractions with chlorine gas, often with UV light to promote the radical reaction.[11]

Data Presentation

Table 1: Physical and Chemical Properties of Selected Chlorinated Alkanes

Compound	Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)	Water Solubility (mg/L)	log K _{ow}
Chloroform	CHCl ₃	119.38	-63.5	61.2	1.48	8000	1.97
Carbon Tetrachloride	CCl ₄	153.82	-22.9	76.7	1.59	800	2.83
DDT (p,p'-isomer)	C ₁₄ H ₉ Cl ₅	354.49	108.5	260	1.55	0.001-0.005	6.91
Dichlorodifluoromethane (CFC-12)	CCl ₂ F ₂	120.91	-157.7	-29.8	1.486 (-30 °C)	280	2.16
Trichlorofluoromethane (CFC-11)	CCl ₃ F	137.37	-110.5	23.7	1.494	1100	2.53
Chlorodifluoromethane (HCFC-22)	CHClF ₂	86.47	-157.3	-40.8	1.194 (-9 °C)	2770	1.08

Table 2: Environmental Impact Data of Selected Chlorinated Alkanes

Compound	Atmospheric Lifetime (years)	Ozone Depletion Potential (ODP) ¹	Global Warming Potential (GWP) (100-year)	Half-life in Water (days)	Half-life in Soil (days)
Chloroform	0.3 - 0.5	0.02	140	<2	~100-180[15]
Carbon Tetrachloride	26 - 50[16] [17]	1.2[18]	1400	Stable to hydrolysis[1]	-
DDT	-	0	-	150 years (aquatic environment) [8][19]	730 - 5475[20][21]
Dichlorodifluoromethane (CFC-12)	85 - 102[13] [22]	1.0	10,300[22]	-	-
Trichlorofluoromethane (CFC-11)	49 - 52[13]	1.0	5,160[22]	-	-
Chlorodifluoromethane (HCFC-22)	11.9[22]	0.024 - 0.055	1,780[22]	-	-

¹ODP is relative to CFC-11 (ODP = 1.0)[23]

Experimental Protocols

Synthesis of Chloroform via the Haloform Reaction[2] [19]

Principle: The haloform reaction of acetone with sodium hypochlorite yields chloroform and sodium acetate.

Materials:

- Acetone (reagent grade)
- Sodium hypochlorite solution (12%, industrial bleach)
- Anhydrous magnesium sulfate
- Ice

Procedure:

- In a large reaction vessel, place 1000 mL of filtered 12% sodium hypochlorite solution.
- Cool the solution in an ice bath.
- Slowly add 36.15 g of acetone to the cooled bleach solution with constant stirring. The reaction is exothermic, and the temperature should be maintained below 30°C.
- After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours.
- Allow the mixture to stand, and the denser chloroform layer will separate at the bottom.
- Carefully separate the lower chloroform layer using a separatory funnel.
- Wash the crude chloroform with water, followed by a dilute sodium bicarbonate solution, and then water again.
- Dry the chloroform over anhydrous magnesium sulfate.
- Purify the chloroform by distillation, collecting the fraction boiling at 61-62°C.

Synthesis of Carbon Tetrachloride by Photochlorination of Chloroform[6][7]

Principle: Chloroform is chlorinated to carbon tetrachloride in the presence of UV light.

Materials:

- Chloroform (purified)

- Chlorine gas
- UV lamp (e.g., mercury vapor lamp)

Procedure:

- Set up a reaction vessel equipped with a gas inlet tube, a reflux condenser, and a UV lamp.
- Place purified chloroform in the reaction vessel.
- Initiate the reaction by turning on the UV lamp and bubbling chlorine gas through the chloroform.
- The reaction is typically carried out at the reflux temperature of the mixture.
- Monitor the reaction progress by gas chromatography to determine the conversion of chloroform to carbon tetrachloride.
- Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.
- Wash the reaction mixture with a dilute sodium hydroxide solution to remove any remaining chlorine and HCl, followed by washing with water.
- Dry the organic layer over anhydrous calcium chloride.
- Fractionally distill the product to separate carbon tetrachloride (b.p. 76.7°C) from any unreacted chloroform.

Synthesis of DDT[10][25]

Principle: The electrophilic aromatic substitution reaction between chloral and chlorobenzene, catalyzed by sulfuric acid, produces DDT.

Materials:

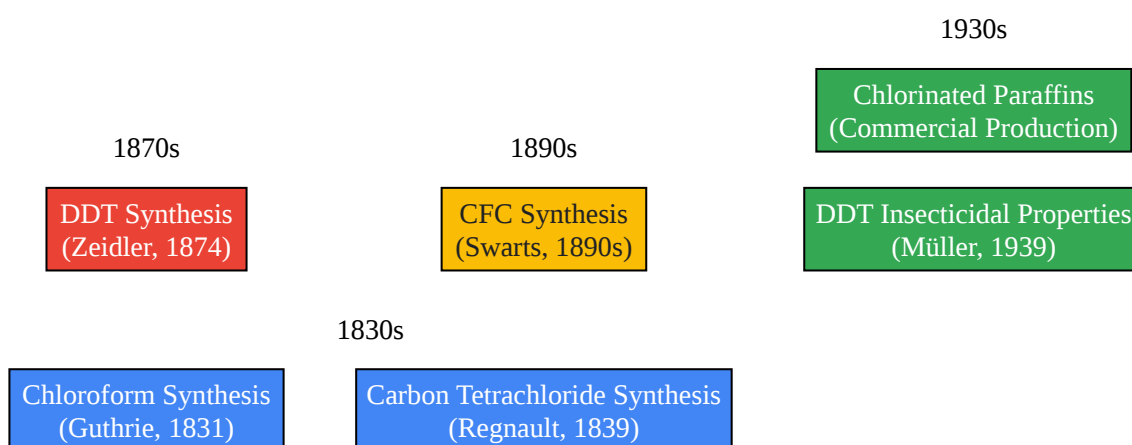
- Chloral hydrate
- Chlorobenzene

- Concentrated sulfuric acid (98%)
- Ice

Procedure:

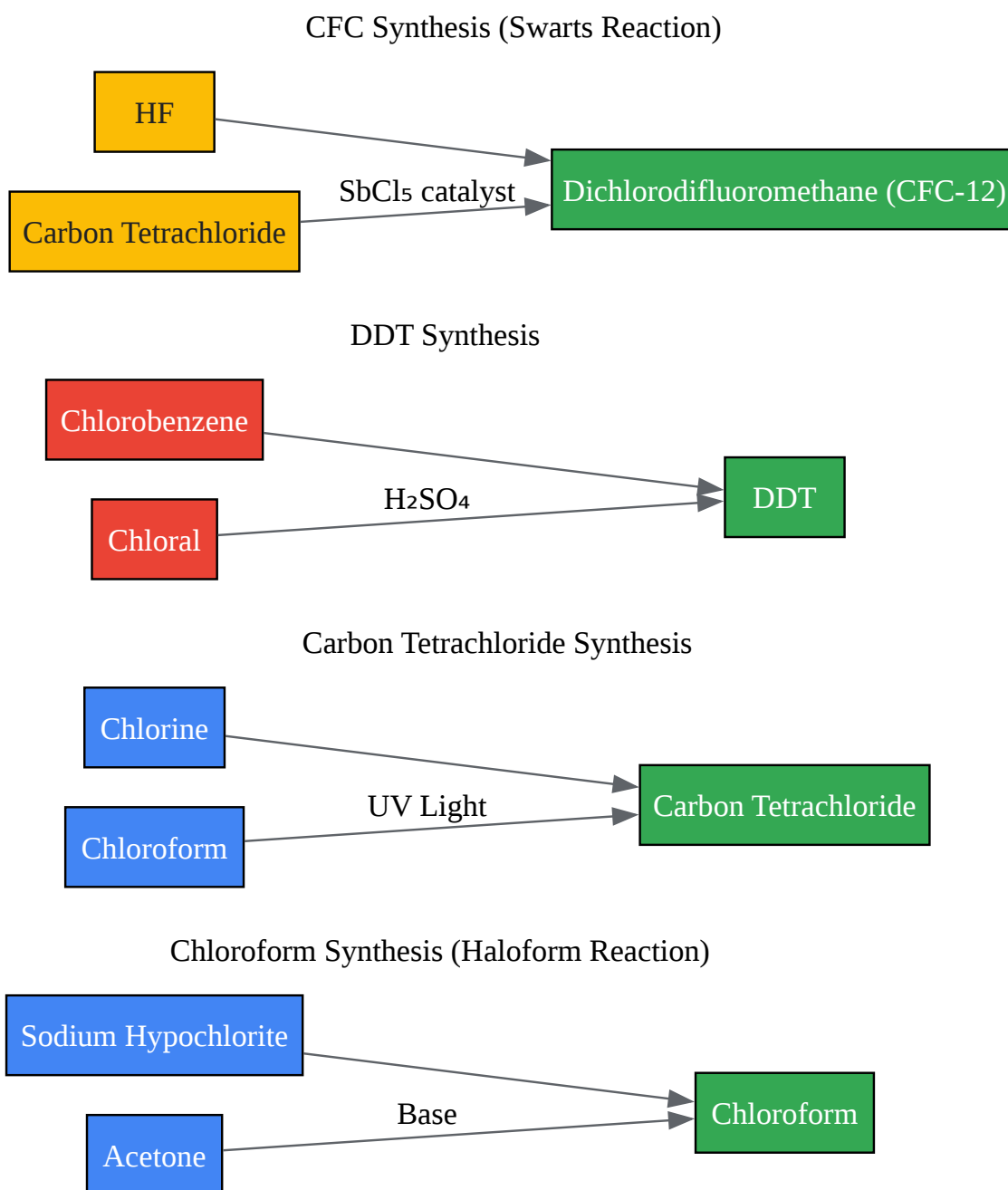
- In a reaction vessel equipped with a stirrer and a dropping funnel, place chloral hydrate.
- Slowly add concentrated sulfuric acid while maintaining the temperature between 0-20°C.
- Gradually add chlorobenzene to the mixture, keeping the temperature below 20-25°C.
- Stir the mixture for 3-6 hours. DDT will precipitate as a solid.
- Quench the reaction by pouring the mixture into ice water.
- Filter the solid DDT and wash it thoroughly with water to remove any residual acid.
- The crude DDT can be purified by recrystallization from a suitable solvent, such as ethanol.

Mandatory Visualization



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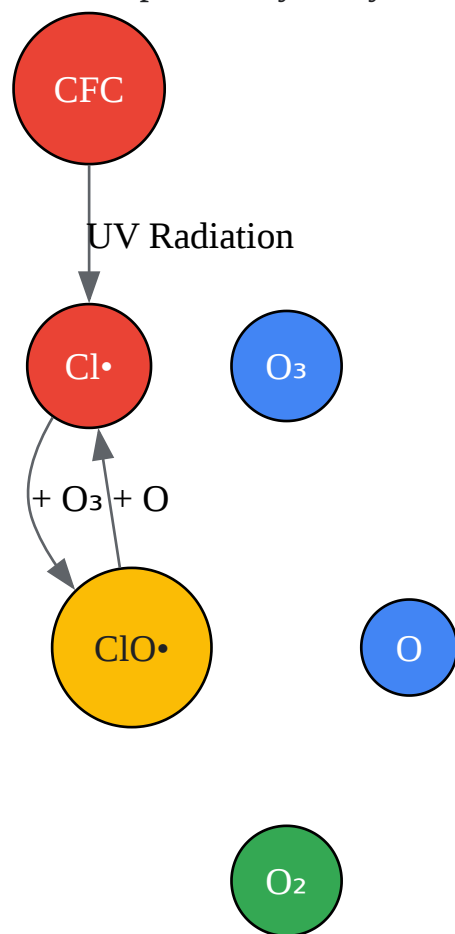
Caption: Timeline of key discoveries in chlorinated alkane history.



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Caption: Simplified synthesis pathways for key chlorinated alkanes.

Ozone Depletion Cycle by CFCs



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Caption: Catalytic cycle of ozone depletion initiated by CFCs.

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